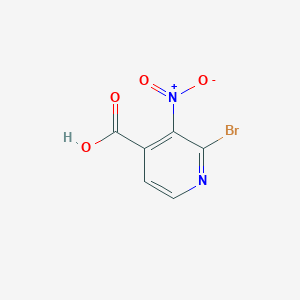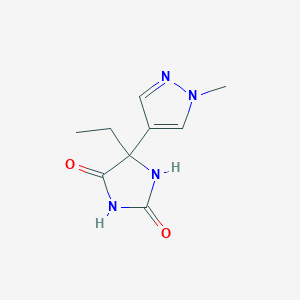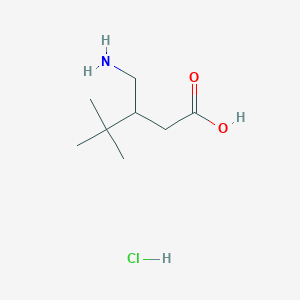
3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a dimethylpentanoic acid backbone, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 4,4-dimethylpentanoic acid with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts like hydrochloric acid to promote the formation of the hydrochloride salt.
Solvents: Common solvents such as water or ethanol to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and mixing of raw materials.
Reaction Control: Precise control of reaction parameters such as temperature, pressure, and pH.
Purification: Techniques like crystallization or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions involving the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Solvents: Polar solvents like methanol or acetonitrile to facilitate the reactions.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex molecules.
作用機序
The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Biochemical pathways where the compound acts as a substrate, inhibitor, or activator, influencing various cellular processes.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride stands out due to its unique structural features, such as the dimethylpentanoic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
特性
IUPAC Name |
3-(aminomethyl)-4,4-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(5-9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKKMYOAYAVRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)

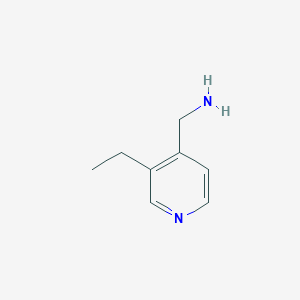
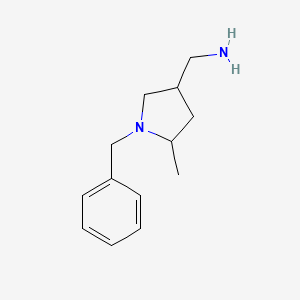
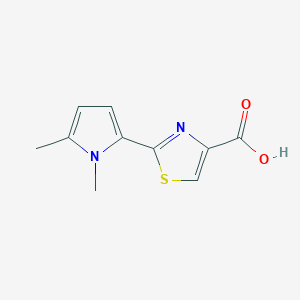
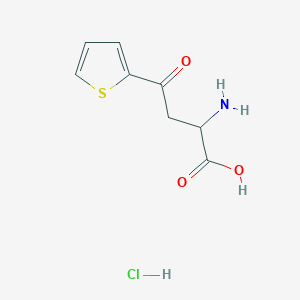
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
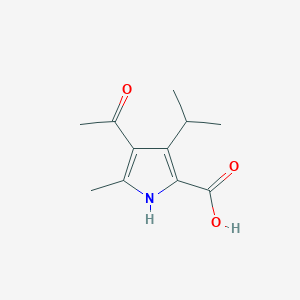
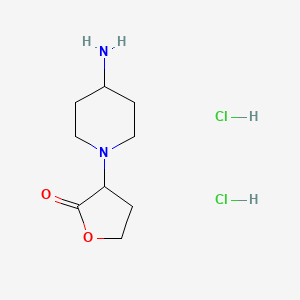

![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
